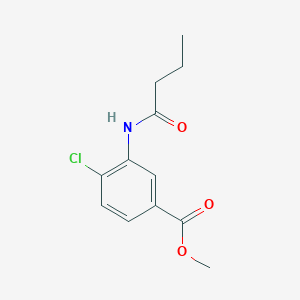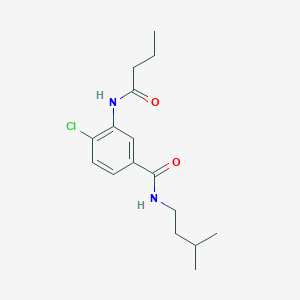![molecular formula C24H23ClN2O6 B309372 N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, commonly known as CEP-33779, is a small molecule inhibitor of the transcription factor Nuclear Factor-Kappa B (NF-κB). NF-κB is a key regulator of inflammation, immune response, cell proliferation, and survival. Dysregulation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mechanism of Action
CEP-33779 inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is essential for NF-κB activation. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes. This leads to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. CEP-33779 has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. In addition, CEP-33779 has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Advantages and Limitations for Lab Experiments
CEP-33779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, CEP-33779 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.
Future Directions
There are several future directions for the research and development of CEP-33779. One direction is to optimize its pharmacokinetic properties to improve its efficacy in animal models. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, CEP-33779 can be used as a tool to study the role of NF-κB in various biological processes. Finally, the development of more potent and selective NF-κB inhibitors based on the structure of CEP-33779 is an exciting area of research.
Synthesis Methods
CEP-33779 was first synthesized by ChemGenex Pharmaceuticals in 2006. The synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methoxyaniline to form N-(4-methoxyphenyl)-2-chloro-5-nitrobenzamide. This compound is then reduced to N-(4-methoxyphenyl)-2-chloro-5-aminobenzamide, which is further reacted with 3,4,5-trimethoxybenzoic acid to form CEP-33779.
Scientific Research Applications
CEP-33779 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting NF-κB activity and reducing inflammation in various disease models, including cancer, autoimmune disorders, and inflammatory diseases. CEP-33779 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
Product Name |
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide |
|---|---|
Molecular Formula |
C24H23ClN2O6 |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
N-[2-chloro-5-[(4-methoxyphenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H23ClN2O6/c1-30-17-8-6-16(7-9-17)26-23(28)14-5-10-18(25)19(11-14)27-24(29)15-12-20(31-2)22(33-4)21(13-15)32-3/h5-13H,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
PHORWJYHGOTDMU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309301.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylbenzoyl)amino]benzamide](/img/structure/B309303.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309305.png)

![Methyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309310.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309312.png)